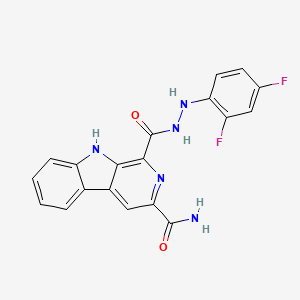
Gamma-Glutamyl Transferase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamyl Transferase-IN-2 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the metabolism of glutathione. This enzyme plays a crucial role in the detoxification processes in the body, making this compound significant in various biochemical and medical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gamma-Glutamyl Transferase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, purification systems, and stringent quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Glutamyl Transferase-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
Gamma-Glutamyl Transferase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: Employed in research on cellular detoxification processes and the role of gamma-glutamyl transferase in cellular metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Mécanisme D'action
Gamma-Glutamyl Transferase-IN-2 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the enzyme’s ability to transfer gamma-glutamyl groups from glutathione to other molecules, thereby affecting the detoxification processes in cells. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gamma-Glutamyl Transferase-IN-1: Another inhibitor of gamma-glutamyl transferase with similar properties.
Gamma-Glutamyl Transferase-IN-3: A compound with a different structure but similar inhibitory effects on gamma-glutamyl transferase.
Uniqueness
Gamma-Glutamyl Transferase-IN-2 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H13F2N5O2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
1-[(2,4-difluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H13F2N5O2/c20-9-5-6-14(12(21)7-9)25-26-19(28)17-16-11(8-15(24-17)18(22)27)10-3-1-2-4-13(10)23-16/h1-8,23,25H,(H2,22,27)(H,26,28) |
Clé InChI |
PKUTZLNTXWOVCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=C(C=C(C=C4)F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


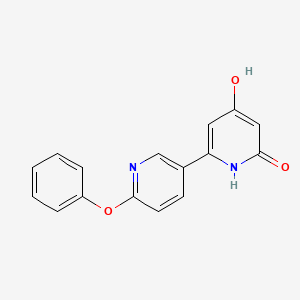
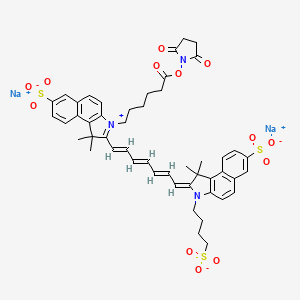
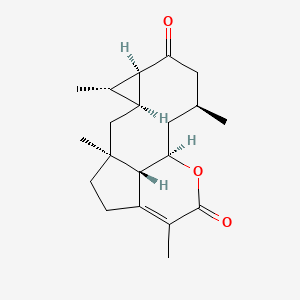
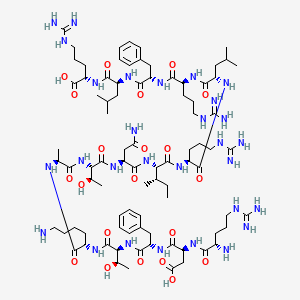



![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
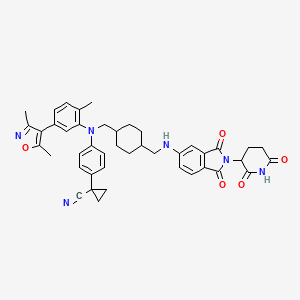
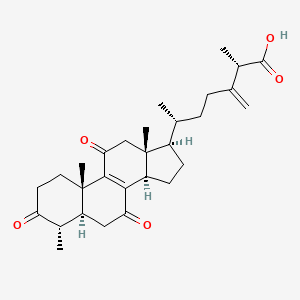
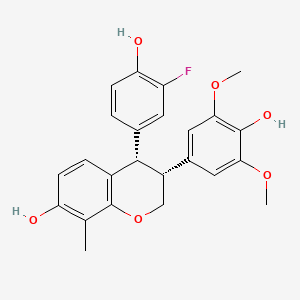
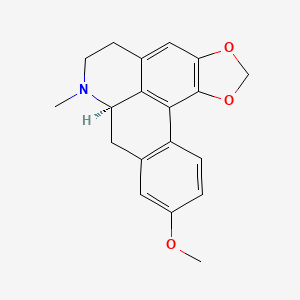
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
